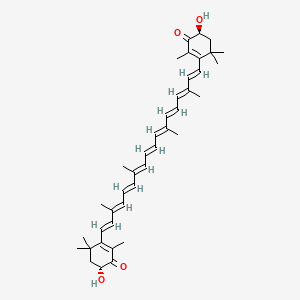

Meso-astaxanthin

描述

Meso-astaxanthin is a stereoisomer of astaxanthin, a xanthophyll carotenoid known for its potent antioxidant properties. Astaxanthin is naturally found in microalgae, yeast, salmon, trout, krill, shrimp, crayfish, and other marine organisms. The meso form, specifically, is characterized by its unique arrangement of atoms, which contributes to its distinct biological activities and potential health benefits .

准备方法

Synthetic Routes and Reaction Conditions: Meso-astaxanthin can be synthesized through several chemical routes. One common method involves the oxidation of zeaxanthin, a process that requires specific reagents and conditions to achieve the desired stereoisomer . Another method includes the Wittig reaction, which involves the reaction of a dialdehyde with two phosphoniums .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as the use of genetically modified microorganisms. For instance, genetically modified yeast (Kluyveromyces marxianus) can be used to produce high-purity this compound through enzyme-assisted extraction and salt-assisted liquid-liquid extraction .

化学反应分析

Types of Reactions: Meso-astaxanthin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.

Reduction: this compound can be reduced to form less oxidized derivatives.

Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .

科学研究应用

Meso-astaxanthin has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound to study the behavior of carotenoids under different chemical conditions.

Biology: this compound is studied for its antioxidant properties and its ability to protect cells from oxidative stress.

Industry: It is used in the food and cosmetics industries for its coloring properties and health benefits.

作用机制

Meso-astaxanthin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound also modulates various molecular pathways, including the activation of FOXO3-related genetic pathways, which are involved in cell growth, proliferation, and survival . Additionally, this compound can stabilize cell membranes and protect cellular organelles from damage .

相似化合物的比较

β-Carotene: Another carotenoid with antioxidant properties but lacks the oxygenated functional groups present in meso-astaxanthin.

Zeaxanthin: Similar in structure but differs in the arrangement of double bonds and functional groups.

Lutein: Another xanthophyll carotenoid with similar antioxidant properties but different biological activities.

Uniqueness: this compound is unique due to its specific stereoisomeric form, which contributes to its distinct biological activities. Unlike other carotenoids, this compound has a higher antioxidant capacity and can cross the blood-brain barrier, making it particularly effective in protecting neural tissues .

生物活性

Meso-astaxanthin, a stereoisomer of astaxanthin, is a carotenoid pigment primarily sourced from microalgae like Haematococcus pluvialis. It has garnered attention for its potent biological activities, particularly its antioxidant properties and effects on various health conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antioxidant Properties

This compound exhibits remarkable antioxidant capabilities, significantly surpassing other common antioxidants such as vitamin E and β-carotene. Its unique molecular structure allows it to integrate within cell membranes, where it effectively quenches free radicals and inhibits lipid peroxidation.

- Radical Scavenging : this compound can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

- Lipid Peroxidation Inhibition : It protects cell membranes from oxidative damage by preventing lipid peroxidation, which is crucial for maintaining cellular integrity.

- Gene Expression Regulation : this compound modulates the expression of genes involved in antioxidant defense and inflammation, enhancing the body's ability to combat oxidative damage.

Research Findings

Recent studies have highlighted the biological activities of this compound in various contexts:

- Cell Culture Studies :

-

Animal Studies :

- A study on rats indicated that dietary supplementation with this compound enhanced the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, leading to improved overall oxidative status .

- In shrimp models, those fed diets supplemented with natural astaxanthin exhibited higher survival rates under environmental stress compared to those fed synthetic forms .

- Clinical Trials :

Data Table: Comparative Antioxidant Activity

| Antioxidant Source | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 95 | 0.5 |

| Astaxanthin (Natural) | 90 | 0.7 |

| Astaxanthin (Synthetic) | 75 | 1.0 |

| Vitamin E | 65 | 1.5 |

| β-Carotene | 60 | 2.0 |

Case Study: Skin Health Improvement

A randomized controlled trial assessed the effects of this compound on skin health in a cohort of healthy adults over six weeks. Participants received a daily dosage of 4 mg of this compound. Results indicated a significant reduction in erythema after UV exposure and improved hydration levels compared to placebo groups .

Case Study: Cognitive Function Enhancement

In an animal model studying cognitive function, this compound was shown to improve memory performance in mice subjected to oxidative stress through enhanced neurogenesis in the hippocampus. The results suggest potential applications for neurodegenerative diseases .

属性

IUPAC Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZIGYBFDRPAKN-GNBIBNSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316653 | |

| Record name | meso-Astaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71772-51-5 | |

| Record name | meso-Astaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71772-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astaxanthin, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071772515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-Astaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTAXANTHIN, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8678E0R020 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。